Dipentaerythritol monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol monoacetate is a chemical compound derived from dipentaerythritol, which is a polyol with multiple hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form esters and its stability under different conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythritol monoacetate can be synthesized through the esterification of dipentaerythritol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and acetic acid or acetic anhydride, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol monoacetate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, controlled temperature and pressure.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol and acetic acid.
Oxidation: Oxidized derivatives of dipentaerythritol.
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol monoacetate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of dipentaerythritol monoacetate involves its ability to form stable ester bonds with various carboxylic acids. This property makes it a valuable intermediate in the synthesis of complex chemical compounds. The molecular targets and pathways involved in its reactions include the esterification and hydrolysis pathways, which are catalyzed by acids or bases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, resins, and varnishes.
Tripentaerythritol: A polyol with six hydroxyl groups, used in the production of high-performance lubricants and coatings.
Uniqueness
Dipentaerythritol monoacetate is unique due to its specific esterification properties and stability under various conditions. Unlike pentaerythritol and tripentaerythritol, it forms monoacetate esters, which are valuable intermediates in the synthesis of specialized chemical compounds .
Eigenschaften
CAS-Nummer |
67355-31-1 |
---|---|
Molekularformel |
C12H24O8 |
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 5-hydroxy-4,4-bis(hydroxymethyl)pentanoate |
InChI |
InChI=1S/C12H24O8/c13-3-11(4-14,5-15)2-1-10(19)20-9-12(6-16,7-17)8-18/h13-18H,1-9H2 |
InChI-Schlüssel |
MINOMTRNDIVCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CO)(CO)CO)C(=O)OCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.